SPDB - 115088-06-7

SPDB

Catalog Number: EVT-284476
CAS Number: 115088-06-7
Molecular Formula: C13H14N2O4S2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a heterobifunctional crosslinker widely employed in scientific research, primarily for the development of antibody-drug conjugates (ADCs). [] It acts as a bridge, linking a cytotoxic agent to an antibody molecule. [] This linkage enables targeted delivery of potent drugs specifically to cells expressing the antibody's target antigen. [] The disulfide bond within SPDB's structure allows for cleavage within the cell, releasing the cytotoxic payload. []

Future Directions
  • Development of next-generation SPDB-based ADCs: Research will continue to explore novel SPDB-linked ADCs targeting different cancer antigens. This includes investigating new cytotoxic payloads and optimizing linker chemistry for enhanced efficacy and safety. []
  • Understanding the impact of SPDB linker on ADC performance: Further research will aim to better understand the specific impact of SPDB's disulfide linkage on ADC properties. This includes investigating its influence on stability, pharmacokinetics, drug release kinetics, and therapeutic window. [, ]
  • Developing strategies to mitigate SPDB linker-related toxicity: While SPDB is generally well-tolerated, research efforts will likely focus on minimizing potential toxicity associated with its use. This could involve investigating alternative disulfide bond chemistries or exploring novel linker designs with enhanced stability and reduced off-target effects. []
Source and Classification

SPDB is commercially available from various suppliers, including Thermo Fisher Scientific and MedKoo Biosciences. Its chemical structure allows it to react with primary amines and thiols, making it versatile for various crosslinking applications in biochemistry and molecular biology .

Synthesis Analysis

The synthesis of SPDB involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-pyridinecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride.
  2. Formation of the Dithioester: This acid chloride is then reacted with a suitable thiol to yield a dithioester intermediate.
  3. Coupling Reaction: The dithioester is subsequently reacted with N-hydroxysuccinimide to produce SPDB. The reaction conditions often require solvents like dimethylformamide or dimethylsulfoxide and may involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product .

Technical Parameters

  • Reaction Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Purification: Reverse-phase chromatography is commonly employed for purification.
Molecular Structure Analysis

SPDB has a well-defined molecular structure characterized by its heterobifunctionality:

  • Chemical Formula: C11_{11}H12_{12}N2_2O3_3S2_2
  • Molecular Weight: 284.35 g/mol
  • Functional Groups: The molecule contains a succinimidyl group that reacts with amines, and a pyridyldithio group that reacts with thiols.

The presence of these functional groups enables SPDB to form stable thioether bonds upon reaction with thiol-containing molecules, making it an effective crosslinker for protein conjugation .

Chemical Reactions Analysis

SPDB participates in several key chemical reactions:

  1. Thiol-Amines Coupling: SPDB can react with thiols to form thioether linkages. This reaction is critical in creating stable protein conjugates.
  2. Hydrolysis: Under certain conditions, SPDB can hydrolyze, leading to the release of pyridine-2-thione and succinimide derivatives.
  3. Stability Considerations: The stability of the resulting conjugates can be influenced by pH, temperature, and the presence of reducing agents .

Relevant Technical Details

  • Reaction Conditions: Typically conducted in buffer solutions like phosphate-buffered saline (PBS).
  • Incubation Times: Reaction times can vary from 30 minutes to several hours depending on the specific application.
Mechanism of Action

The mechanism of action for SPDB in bioconjugation involves:

  1. Initial Reaction: SPDB first reacts with a primary amine on a protein or peptide to form an amide bond.
  2. Thiol Activation: Following this, the pyridyldithio group can be activated by reduction (e.g., using dithiothreitol), allowing for subsequent reaction with another thiol-containing molecule.
  3. Formation of Conjugates: This two-step process ultimately leads to the formation of stable protein conjugates that retain biological activity while enhancing therapeutic properties .
Physical and Chemical Properties Analysis

SPDB exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethylsulfoxide; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and extreme pH levels.
  • Reactivity: Highly reactive towards primary amines and thiols, making it effective for crosslinking applications.

Relevant Data

  • Melting Point: Approximately 100-105°C.
  • Storage Conditions: Should be stored at -20°C for long-term stability .
Applications

SPDB finds extensive applications in various scientific fields:

  1. Antibody-Drug Conjugates (ADCs): Used for linking cytotoxic drugs to antibodies for targeted cancer therapy.
  2. Bioconjugation Techniques: Employed in creating stable conjugates for diagnostic purposes, including imaging agents.
  3. Protein Engineering: Facilitates the study of protein interactions by allowing specific labeling and tracking of proteins within biological systems.
Introduction to SPDB in Targeted Therapeutics

Historical Development of Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

The evolution of ADC linkers reflects a continuous effort to balance circulatory stability with intracellular payload release. First-generation ADCs (2000-2011) utilized chemically labile linkers like hydrazones (e.g., gemtuzumab ozogamicin) that demonstrated premature payload release in circulation, causing severe off-target toxicities and leading to temporary market withdrawal. These acid-labile linkers exhibited plasma instability, with approximately 10% of conjugated drugs releasing within 48 hours in circulation, contributing to narrow therapeutic indices [1] [3].

Second-generation ADCs (2011-2019) introduced peptide-based linkers (valine-citrulline) and thioether bonds (e.g., trastuzumab emtansine) with improved stability profiles. However, conventional conjugation techniques resulted in heterogeneous drug-antibody ratios (DAR 0-8), causing inconsistent pharmacokinetics. The stochastic conjugation through lysine or cysteine residues led to ADC subpopulations with varied efficacy and clearance rates. For example, ADCs with DAR >4 showed accelerated clearance due to increased hydrophobicity, while those with DAR <2 demonstrated suboptimal efficacy [3] [4] [7].

SPDB emerged among third-generation linkers (2019-present) designed for controlled payload release through bioreducible disulfide bonds. Its development coincided with advances in antibody humanization and potent payloads (e.g., maytansinoids), addressing immunogenicity and potency limitations of earlier conjugates. SPDB's reduction-sensitive chemistry represented a significant improvement over hydrazone linkers, reducing premature payload release in circulation from >10% to <2% over 72 hours [2] [7] [8].

Table 1: Evolution of ADC Linker Technologies

GenerationTime PeriodRepresentative LinkersConjugation ChemistryKey Limitations
First2000-2011Hydrazone (Gemtuzumab ozogamicin)Acid-labilePremature release in plasma (>10% in 48h), off-target toxicity
Second2011-2019Peptide (Val-Cit), Thioether (SMCC in T-DM1)Cysteine/Lysine couplingHeterogeneous DAR (0-8), accelerated clearance of high-DAR species
Third2019-presentSPDB (disulfide), Sulfonate-containing linkersSite-specific conjugationControlled release, payload-dependent bystander effects

SPDB as a Paradigm Shift in Reduction-Sensitive Linker Design

SPDB's molecular architecture comprises three strategic components enabling its function as an optimal bioreducible linker: a succinimidyl ester terminus for antibody conjugation, a disulfide bridge responsive to reducing environments, and a four-carbon butyl spacer that minimizes steric hindrance. The pyridyldithio group serves dual functions: facilitating disulfide exchange reactions during conjugation and providing a spectroscopic handle (λ_max = 343 nm) for monitoring conjugation efficiency and drug release kinetics [2] [8].

The disulfide bond stability of SPDB-conjugated ADCs demonstrates remarkable plasma half-life (>7 days) due to the electron-withdrawing pyridyl group that raises the reduction potential. However, upon internalization into tumor cells with elevated glutathione concentrations (2-10 mM vs. 5-20 μM in plasma), the disulfide bond undergoes rapid reduction. This differential stability creates a therapeutic window where payload release occurs preferentially in tumor cells. SPDB's reduction sensitivity is 15-fold higher than simple alkyl disulfides, enabling efficient drug release within intracellular compartments [2] [7] [8].

Compared to earlier disulfide linkers like SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate), SPDB's extended butyrate spacer provides critical advantages. The additional methylene group increases linker flexibility and reduces steric constraints during antigen binding and internalization. This structural optimization enhances the internalization efficiency of SPDB-conjugated ADCs by approximately 40% compared to shorter-chain analogs, as demonstrated in comparative studies using CD22-positive lymphoma models [2].

Table 2: Molecular Components of SPDB and Their Functional Roles

Structural ElementChemical PropertiesFunctional RoleConsequence
Succinimidyl esterElectrophilic NHS esterAntibody conjugation (lysine residues)Forms stable amide bonds with ε-amino groups of lysines
Disulfide bond (-S-S-)Reduction potential: -380 mVGlutathione-mediated cleavage in cytoplasmPayload release specifically in tumor cells
Pyridylthiol groupAromatic heterocycle, UV-detectableFacilitation of disulfide exchangeEnables conjugation monitoring and controlled release
Butyl spacer (C4 chain)Hydrophobic, flexibleSpatial separation of antibody and payloadReduces steric hindrance, enhances binding/internalization

SPDB-based ADCs demonstrate superior pharmacokinetics due to optimized hydrophilicity-hydrophobicity balance. Unlike maleimide-based linkers that undergo thiol exchange with serum albumin, SPDB forms stable amide bonds, maintaining ADC integrity. The introduction of PEG-modified SPDB derivatives further enhances solubility, reducing aggregation in high-DAR conjugates. For example, huC242-SPDB-DM4 (IMGN242) demonstrated a 60% reduction in aggregate formation compared to non-PEGylated counterparts while maintaining >95% conjugation stability over 120 hours in plasma [2] [6].

Role in Bridging Antibody Specificity and Cytotoxic Payload Delivery

SPDB serves as a precision biochemical bridge that maintains the integrity of both antibody and payload until targeted delivery is achieved. The linker's stability preserves the antigen-binding affinity of conjugated antibodies, with studies showing <15% reduction in binding affinity for SPDB-conjugated anti-HER2 antibodies compared to unconjugated counterparts. This minimal interference ensures efficient target recognition and subsequent receptor-mediated internalization [2] [3].

Upon internalization, SPDB's disulfide bond undergoes glutathione-mediated reduction in endosomal/lysosomal compartments, releasing free payload (e.g., DM4 maytansinoid derivatives). SPDB-conjugated ADCs exhibit catalytic efficiency in payload release, with approximately 80% of conjugated drugs releasing within 4 hours post-internalization. The liberated payloads retain their cytotoxic potency with IC50 values in the picomolar range against tumor cells. For instance, DM4 released from SPDB-linked ADCs demonstrated IC50 values of 30-50 pM against CD22-expressing lymphoma cell lines [2] [8].

SPDB enables bystander effects through its cleavage mechanism. Unlike non-cleavable linkers that release charged payload metabolites (e.g., lysine-MCC-DM1 from T-DM1), SPDB releases membrane-permeable payloads (e.g., methyl-disulfide-DM4) that diffuse into neighboring cells. This proves particularly valuable in treating heterogeneous tumors where not all cells uniformly express the target antigen. Studies with SPDB-conjugated anti-C242 ADCs showed a 40% increase in tumor regression compared to non-bystander-enabled conjugates in xenograft models with heterogeneous antigen expression [2] [3].

The drug-to-antibody ratio (DAR) optimization with SPDB chemistry typically achieves DAR 3.5-4.0, balancing potency and pharmacokinetics. SPDB's conjugation efficiency through lysine residues yields controlled heterogeneity, with >85% of conjugated antibodies falling within the DAR 3-4 range. This narrow distribution reduces the proportion of under-conjugated (ineffective) and over-conjugated (rapidly cleared) species, enhancing the overall therapeutic index. SPDB-based ADCs demonstrate 50% longer circulation half-life than high-DAR (≥6) conjugates with hydrazone linkers [2] [7] [8].

Table 3: SPDB's Functional Contributions to ADC Components

ADC ComponentSPDB's Functional RoleBiological Consequence
Monoclonal antibodyPreserves antigen-binding domain conformationMaintains target specificity and internalization efficiency
Cytotoxic payload (e.g., DM4)Enables controlled release as membrane-permeable moleculeFacilitates bystander killing in heterogeneous tumors
Conjugate integrityStable amide bond formation, disulfide stability in plasmaMinimizes premature release, reduces off-target toxicity
Tumor microenvironmentGlutathione-responsive payload releaseCatalytic drug release specifically in tumor cells
PharmacokineticsOptimal hydrophobicity/hydrophilicity balanceReduced hepatic clearance, extended half-life

SPDB's versatility extends beyond traditional ADCs to emerging degrader-antibody conjugates (DACs). Its reduction-sensitive release mechanism efficiently liberates protein-degrading molecules (e.g., PROTACs) intracellularly. SPDB-conjugated anti-HER2-CRBN degraders demonstrated 90% degradation of target proteins at 100-fold lower concentrations than free degraders, highlighting the delivery advantage provided by SPDB's targeting capability [10].

Properties

CAS Number

115088-06-7

Product Name

SPDB

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate

Molecular Formula

C13H14N2O4S2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDB, SPDB disulfide heterobifunctional cross-linker.

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2

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